Cas no 5452-35-7 (cycloheptanamine)
cycloheptanamine Chemical and Physical Properties
Names and Identifiers
-
- Cycloheptylamine
- Aminocycloheptane
- Cycloheptanamine
- 1-Cycloheptanamine
- cycloheptaneamine
- CycloheptylaMine 25GR
- cycroheptylamine
- (2-Cycloheptyl)amine
- NSC 18962
- Cycloheptylamine, 99%
- VXVVUHQULXCUPF-UHFFFAOYSA-N
- cycloheptyl amine
- Cycloheptanamine-
- N-cycloheptylamine
- 1-cycloheptylamine
- cycloheptanyl amine
- SZ1
- NCIOpen2_000090
- VXVVUHQULXCUPF-UHFFFAOYSA-
- NSC18962
- STL183258
- SBB004311
- 7807AF
- Cycloheptanamine,hydrochl
- CHEMBL1171864
- Q5768888
- 5452-35-7
- F2169-1068
- UNII-94Y6LRJ7TC
- EN300-20252
- EINECS 226-693-1
- CS-0071927
- MFCD00004153
- F19821
- InChI=1/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2
- NS00033112
- DTXSID7063899
- SCHEMBL50158
- AI3-52207
- SY049598
- 94Y6LRJ7TC
- NSC-18962
- STR02197
- FT-0624177
- AKOS000120503
- BDBM50482323
- Z104477488
- DB-052597
- cycloheptanamine
-
- MDL: MFCD00004153
- Inchi: 1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2
- InChI Key: VXVVUHQULXCUPF-UHFFFAOYSA-N
- SMILES: NC1CCCCCC1
- BRN: 1847543
Computed Properties
- Exact Mass: 113.12000
- Monoisotopic Mass: 113.120449
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 53.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Not determined
- Density: 0.889 g/mL at 25 °C(lit.)
- Melting Point: -18°C
- Boiling Point: 170°C(lit.)
- Flash Point: Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
- Refractive Index: n20/D 1.472(lit.)
- Solubility: Slightly soluble (12 g/l) (25 º C),
- PSA: 26.02000
- LogP: 2.36820
- Solubility: Not determined
- Vapor Pressure: 2.1±0.3 mmHg at 25°C
cycloheptanamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H226-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2734 8/PG 2
- WGK Germany:3
- Hazard Category Code: 10-37/38
- Safety Instruction: S23
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Packing Group:II
- Hazard Level:8
- Risk Phrases:R10; R20; R37
- Packing Group:II
- Safety Term:8
- Storage Condition:4° CStore…,-4℃Store…Better
cycloheptanamine Customs Data
- HS CODE:2921300090
- Customs Data:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
cycloheptanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046759-5g |
Cycloheptylamine |
5452-35-7 | >97.0%(GC)(T) | 5g |
£14.00 | 2022-02-28 | |
| Fluorochem | 046759-10g |
Cycloheptylamine |
5452-35-7 | >97.0%(GC)(T) | 10g |
£21.00 | 2022-02-28 | |
| Fluorochem | 046759-25g |
Cycloheptylamine |
5452-35-7 | >97.0%(GC)(T) | 25g |
£46.00 | 2022-02-28 | |
| Fluorochem | 046759-100g |
Cycloheptylamine |
5452-35-7 | >97.0%(GC)(T) | 100g |
£164.00 | 2022-02-28 | |
| Chemenu | CM203417-100g |
Cycloheptanamine |
5452-35-7 | 97% | 100g |
$294 | 2021-06-15 | |
| TRC | C285131-100mg |
(2-Cycloheptyl)amine |
5452-35-7 | 100mg |
$ 45.00 | 2022-04-01 | ||
| TRC | C285131-500mg |
(2-Cycloheptyl)amine |
5452-35-7 | 500mg |
$ 60.00 | 2022-04-01 | ||
| TRC | C285131-1g |
(2-Cycloheptyl)amine |
5452-35-7 | 1g |
$ 75.00 | 2022-04-01 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03744-25g |
Cycloheptylamine |
5452-35-7 | 99% | 25g |
¥1138.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03744-100g |
Cycloheptylamine |
5452-35-7 | 99% | 100g |
¥2468.0 | 2024-07-18 |
cycloheptanamine Suppliers
cycloheptanamine Related Literature
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1. LXI.—The resolution of pheno-α-aminocycloheptane into its optical isomerides. Tartrates of pheno-α-aminocycloheptane and of hydrindamineFrederic Stanley Kipping,Albert Edward Hunter J. Chem. Soc. Trans. 1902 81 574
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2. LXI.—The resolution of pheno-α-aminocycloheptane into its optical isomerides. Tartrates of pheno-α-aminocycloheptane and of hydrindamineFrederic Stanley Kipping,Albert Edward Hunter J. Chem. Soc. Trans. 1902 81 574
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Anita Dutt,Roland Fr?hlich,Animesh Pramanik Org. Biomol. Chem. 2005 3 661
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Cara E. Toscan,Marwa Rahimi,Mohan Bhadbhade,Russell Pickford,Shelli R. McAlpine,Richard B. Lock Org. Biomol. Chem. 2015 13 6299
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Le-Yu Bi,Tian-Li Hu,Mu-Qing Li,Bo-Kai Ling,Mohamed Saber Lassoued,Yue-Qiao Hu,Zhaoxin Wu,Guijiang Zhou,Yan-Zhen Zheng J. Mater. Chem. A 2020 8 7288
Additional information on cycloheptanamine
Recent Advances in Cycloheptanamine (5452-35-7) Research: A Comprehensive Review
Cycloheptanamine (CAS: 5452-35-7) is a seven-membered cyclic amine that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds. This research brief synthesizes the latest findings on cycloheptanamine, focusing on its synthesis, biological activity, and emerging applications in medicine.
One of the most notable advancements in cycloheptanamine research is its application in the design of novel CNS-targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that cycloheptanamine derivatives exhibit high affinity for serotonin and dopamine receptors, making them promising candidates for treating neuropsychiatric disorders such as depression and schizophrenia. The study utilized molecular docking simulations and in vitro binding assays to identify key structural modifications that enhance receptor selectivity and potency. These findings underscore the potential of cycloheptanamine as a privileged scaffold in CNS drug development.
In addition to its CNS applications, cycloheptanamine has shown promise in antimicrobial research. A recent investigation highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers synthesized a series of cycloheptanamine-based compounds and evaluated their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results revealed that certain derivatives exhibited potent activity against MRSA, with MIC values comparable to those of established antibiotics. This suggests that cycloheptanamine could serve as a valuable template for developing new antimicrobial agents to address the growing threat of antibiotic resistance.
The synthetic versatility of cycloheptanamine has also been a focal point of recent research. A 2024 study in Organic Letters described an efficient, one-pot synthesis of cycloheptanamine derivatives using a catalytic reductive amination strategy. This method offers significant advantages over traditional approaches, including higher yields, shorter reaction times, and improved scalability. Such advancements in synthetic methodology are critical for accelerating the exploration of cycloheptanamine's pharmacological potential and facilitating its integration into drug discovery pipelines.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of cycloheptanamine-based compounds. Future research directions may include structure-activity relationship (SAR) studies to further refine the biological activity of these molecules, as well as in vivo toxicity assessments to ensure their suitability for clinical development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock the therapeutic potential of cycloheptanamine and its derivatives.
In conclusion, cycloheptanamine (5452-35-7) represents a compelling area of research in chemical biology and pharmaceutical science. Its diverse applications—from CNS therapeutics to antimicrobial agents—highlight its versatility as a molecular scaffold. Continued innovation in synthetic chemistry and biological evaluation will be crucial for translating these findings into clinically viable treatments. As the field progresses, cycloheptanamine is poised to play an increasingly important role in addressing unmet medical needs.
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